N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide
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Overview
Description
N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide typically involves the reaction of 2-tert-butylcyclohexylamine with pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of N-(2-tert-butylcyclohexyl)pyridine-3-carboxylic acid.
Reduction: Formation of N-(2-tert-butylcyclohexyl)pyridine-3-amine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylcyclohexyl)pyrrolidine-3-carboxamide
- N-(2-tert-butylcyclohexyl)pyridine-4-carboxamide
Uniqueness
N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group on the pyridine ring and the presence of the tert-butylcyclohexyl group
Properties
IUPAC Name |
N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-8-4-5-9-14(13)18-15(19)12-7-6-10-17-11-12/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCXPRYYDBDUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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